REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=[CH:3][C:2]=1[C:10]([OH:12])=[O:11].OS(O)(=O)=O.[CH:18]1C=CC=C[CH:19]=1.[CH3:24][CH2:25]O>>[N:1]1[CH:6]=[C:5]([C:7]([O:9][CH2:18][CH3:19])=[O:8])[CH:4]=[CH:3][C:2]=1[C:10]([O:12][CH2:24][CH3:25])=[O:11]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC(=C1)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The brown reaction mixture was refluxed for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the benzene/EtOH/H2O azeotrope was removed at the rate of 30 mL/30 min, with more 1:1 benzene/EtOH mixture
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
added at 30-min intervals
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured onto 30 L of ice-water
|
Type
|
ADDITION
|
Details
|
Solid NaHCO3 was then added until the mixture
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into EtOAc
|
Type
|
WASH
|
Details
|
The EtOAc layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 99.8 g of a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was purified on 400 g of silica gel (25% Et2O/hexane and 50% Et2O/hexane)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC(=C1)C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |